molecular formula C10H12N2O B2562399 2,3-dihydro-1H-indene-5-carbohydrazide CAS No. 321195-95-3

2,3-dihydro-1H-indene-5-carbohydrazide

Cat. No.: B2562399
CAS No.: 321195-95-3
M. Wt: 176.219
InChI Key: VJUMZGWCYRPUOH-UHFFFAOYSA-N
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Description

“2,3-dihydro-1H-indene-5-carbohydrazide” is a chemical compound with the molecular formula C10H12N2O and a molecular weight of 176.22 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 176.22 . More detailed properties can be found in the related documents .

Scientific Research Applications

Synthesis and Reactivity

2,3-dihydro-1H-indene-5-carbohydrazide derivatives have been synthesized through various chemical reactions, demonstrating their versatility in organic synthesis. For instance, the synthesis of 3-iodo-1H-indene derivatives through iodonium-promoted carbocyclization of 2-substituted ethynylmalonates showcases a method to create cyclized products from this compound precursors. These products have been explored for further reactions as substrates and catalysts, highlighting their potential in synthetic organic chemistry (Khan & Wirth, 2009).

Chemical Reactivity and Derivatives

The reaction of carbohydrazide with 1,2-dicarbonyl compounds yields various ylidene derivatives, depending on the dicarbonyl compound's structure and the solvent's nature. This includes the production of mono- or bishydrazones and derivatives like 5-hydroxy-, 5-alkoxy, or 5-methylene-4,5-dihydro-2H-[1,2,4]triazin-3-ones, indicating the reactive versatility of carbohydrazide-based compounds in forming heterocyclic and triazine derivatives (Alekseyev et al., 2012).

Catalytic and Support Material Applications

A novel covalent organic framework (COF) was synthesized from the condensation of benzene-1,3,5-tricarbohydrazide with benzene-1,4-dicarboxaldehyde, showing the potential of carbohydrazide derivatives in creating porous materials for catalytic purposes. This COF, when loaded with Ru nanoparticles, significantly promotes one-pot tandem synthesis of imine products from benzyl alcohols and amines under solvent-free conditions, demonstrating its utility as a catalyst support material (Chen et al., 2018).

Properties

IUPAC Name

2,3-dihydro-1H-indene-5-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c11-12-10(13)9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3,11H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJUMZGWCYRPUOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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